![molecular formula C17H17NO3 B3037822 3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid CAS No. 63024-50-0](/img/structure/B3037822.png)

3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid

説明

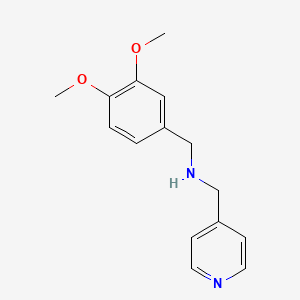

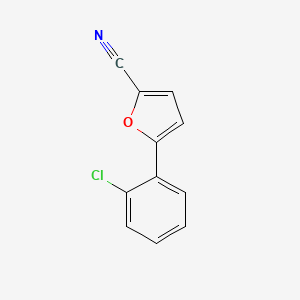

3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid, also known as BAPA, is a synthetic compound that is used for a variety of scientific applications. It is a white, crystalline solid with a melting point of 156-158°C and a molecular weight of 310.35 g/mol. BAPA is a useful compound for researchers due to its ability to form strong hydrogen bonds, making it a versatile building block for organic synthesis. BAPA is also used in the synthesis of biologically active compounds, such as hormones and neurotransmitters, and in the preparation of pharmaceuticals.

科学的研究の応用

Tyrosinase Inhibition

Biphenyl-based compounds, including derivatives similar to 3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid, have demonstrated significant anti-tyrosinase activities. These compounds show potential for clinical use in treating conditions like hypertension and inflammation. Their inhibitory effects on tyrosinase, comparable to the standard inhibitor kojic acid, were confirmed through molecular docking studies, suggesting their relevance in pharmaceutical applications (Kwong et al., 2017).

Enantioselective Synthesis

Research on derivatives of 3-aminopropanoic acid, related to 3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid, has shown that they can be prepared enantioselectively. This synthesis involves electrophilic attack and is important for creating β-analogues of aromatic amino acids, indicating their importance in synthetic organic chemistry and potential pharmaceutical applications (Arvanitis et al., 1998).

Antimalarial Activity

Compounds structurally similar to 3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid have been synthesized and tested for antimalarial activity. These studies have shown a correlation between the properties of the phenyl ring substituents and increased antimalarial potency, suggesting potential applications in developing antimalarial drugs (Werbel et al., 1986).

Synthesis and Characterization for Dye Sensitization

The synthesis and characterization of biphenyl-based compounds, including those similar to 3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid, have been explored for their fluorescence properties. These studies are relevant for applications in materials science, particularly in the development of dyes and sensors (Baskar & Subramanian, 2011).

GPR40 Agonism for Diabetes Treatment

Research on derivatives of biphenylpropanoic acids, related to 3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid, has led to the discovery of potent GPR40 agonists. These compounds have shown promising results in the treatment of type 2 diabetes, demonstrating the potential for therapeutic applications in endocrinology (Negoro et al., 2010).

Fatty Acid Amide Hydrolase Inhibition

Alkylcarbamic acid biphenyl-3-yl esters, structurally related to 3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid, have been identified as inhibitors of fatty acid amide hydrolase (FAAH). Such compounds, including URB597, show analgesic, anxiolytic-like, and antidepressant-like properties in rodent models, highlighting their potential in neuropharmacology (Mor et al., 2008).

作用機序

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and contributing to the compound’s overall effect .

Mode of Action

This could involve binding to specific enzymes or receptors, altering their activity, and triggering downstream effects .

Biochemical Pathways

Compounds with similar structures are known to participate in various biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Based on the properties of similar compounds, it’s likely that the compound influences cellular function through its interactions with various targets, leading to changes in cellular activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-([1,1’-Biphenyl]-4-yl)-2-acetamidopropanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

2-acetamido-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNGVBPPMAZUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid | |

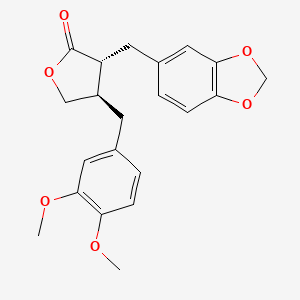

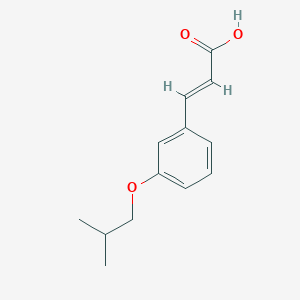

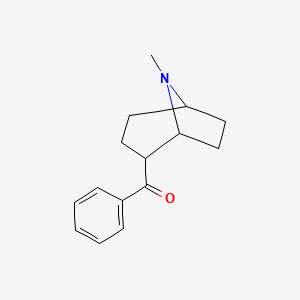

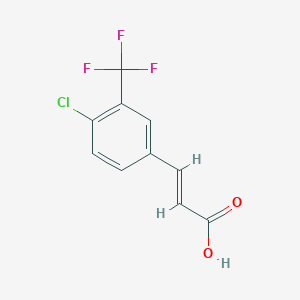

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine](/img/structure/B3037747.png)

![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline](/img/structure/B3037762.png)